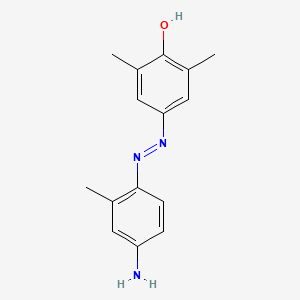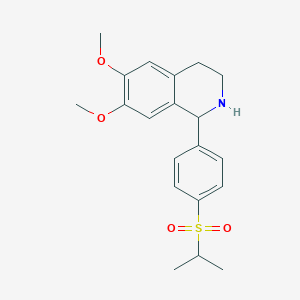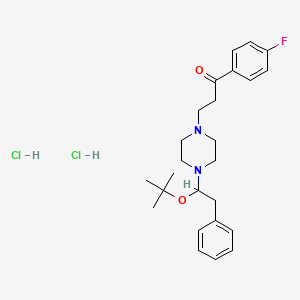![molecular formula C5H13Cl3Si2 B14713502 Trichloro[2-(trimethylsilyl)ethyl]silane CAS No. 18157-34-1](/img/structure/B14713502.png)
Trichloro[2-(trimethylsilyl)ethyl]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trichloro[2-(trimethylsilyl)ethyl]silane: is an organosilicon compound with the molecular formula C5H13Cl3Si2. This compound is characterized by the presence of both trichlorosilane and trimethylsilyl groups, making it a versatile reagent in organic synthesis and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Trichloro[2-(trimethylsilyl)ethyl]silane can be synthesized through the reaction of 2-(trimethylsilyl)ethanol with trichlorosilane. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trichlorosilane group. The process involves the following steps:
Reaction of 2-(trimethylsilyl)ethanol with trichlorosilane: This reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Purification: The crude product is purified by distillation under reduced pressure to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: Trichloro[2-(trimethylsilyl)ethyl]silane undergoes nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as alcohols, amines, or thiols.
Hydrolysis: In the presence of water, this compound hydrolyzes to form silanols and hydrochloric acid.
Reduction: The compound can be reduced to form silanes with fewer chlorine atoms.
Common Reagents and Conditions:
Nucleophiles: Alcohols, amines, thiols
Bases: Pyridine, triethylamine
Solvents: Anhydrous solvents such as toluene or dichloromethane
Major Products Formed:
Silanols: Formed through hydrolysis
Substituted Silanes: Formed through nucleophilic substitution
Applications De Recherche Scientifique
Chemistry:
Protecting Groups: Trichloro[2-(trimethylsilyl)ethyl]silane is used as a protecting group for alcohols and amines in organic synthesis.
Cross-Coupling Reactions: It serves as a reagent in cross-coupling reactions to form carbon-silicon bonds.
Biology and Medicine:
Drug Delivery: The compound is explored for its potential in drug delivery systems due to its ability to form stable siloxane bonds.
Biocompatible Materials: It is used in the synthesis of biocompatible materials for medical implants and devices.
Industry:
Silicone Production: this compound is a precursor in the production of silicones and siloxanes used in various industrial applications.
Surface Modification: It is used to modify surfaces to make them hydrophobic or to introduce functional groups.
Mécanisme D'action
Mechanism: The mechanism of action of trichloro[2-(trimethylsilyl)ethyl]silane involves the formation of reactive intermediates such as silyl cations or silanols. These intermediates can undergo further reactions to form stable products.
Molecular Targets and Pathways:
Silylation: The compound targets hydroxyl and amino groups, converting them into silyl ethers or silyl amines.
Cross-Coupling: It participates in cross-coupling reactions to form carbon-silicon bonds, which are crucial in the synthesis of organosilicon compounds.
Comparaison Avec Des Composés Similaires
Ethyltrichlorosilane: Similar in structure but lacks the trimethylsilyl group.
Trimethylsilyl Chloride: Contains a trimethylsilyl group but lacks the ethyl and trichlorosilane components.
Trichlorosilane: Contains trichlorosilane but lacks the ethyl and trimethylsilyl groups.
Uniqueness: Trichloro[2-(trimethylsilyl)ethyl]silane is unique due to the presence of both trichlorosilane and trimethylsilyl groups, which provide it with versatile reactivity and applications in various fields.
Propriétés
Numéro CAS |
18157-34-1 |
|---|---|
Formule moléculaire |
C5H13Cl3Si2 |
Poids moléculaire |
235.7 g/mol |
Nom IUPAC |
trichloro(2-trimethylsilylethyl)silane |
InChI |
InChI=1S/C5H13Cl3Si2/c1-9(2,3)4-5-10(6,7)8/h4-5H2,1-3H3 |
Clé InChI |
CKRZAXVTMKYCTE-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CC[Si](Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-[hydroxy(diphenyl)methyl]butanoate](/img/structure/B14713430.png)












![2-methyl-N-[4-[[4-[(2-methylaziridine-1-carbonyl)amino]phenyl]methyl]phenyl]aziridine-1-carboxamide](/img/structure/B14713520.png)
